molecular formula C6H12O4 B3430773 (3-Methoxy-propoxy)-acetic acid CAS No. 860743-98-2

(3-Methoxy-propoxy)-acetic acid

Cat. No. B3430773
CAS RN: 860743-98-2
M. Wt: 148.16 g/mol
InChI Key: CRVKIJPJIYEYRP-UHFFFAOYSA-N
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Description

Methoxyacetic acid is a derivative of acetic acid in which a hydrogen atom of the methyl group is replaced by a methoxy group . It’s a clear, colorless, viscous, and corrosive liquid with a pungent odor .


Synthesis Analysis

Methoxyacetic acid can be synthesized from monochloroacetic acid with twice the molar amount of sodium methoxide in methanol . The conversion yields methoxyacetic acid in amounts of about 90% after acidification of dry hydrogen chloride gas and vacuum distillation .


Chemical Reactions Analysis

In the context of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, boronic esters are highly valuable building blocks . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Physical And Chemical Properties Analysis

Methoxyacetic acid is a clear, colorless, viscous, and corrosive liquid with a pungent odor . It freezes to a mass similar to glacial acetic acid at 7 °C . Due to the low solvation energy of its methoxy group, methoxyacetic acid, with a pKa value of 3.57, is more acidic than acetic acid (pKa 4.757) and glycolic acid (pKa 3.832) .

Safety and Hazards

When handling chemicals like these, it’s important to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The Suzuki–Miyaura coupling reaction, which involves compounds like “(3-Methoxy-propoxy)-acetic acid”, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Future research could focus on developing new boronic esters and exploring their potential applications in this and other chemical reactions .

properties

IUPAC Name

2-(3-methoxypropoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-3-2-4-10-5-6(7)8/h2-5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVKIJPJIYEYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypropoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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